(E)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
The compound (E)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a 4-methoxybenzyl group, a piperidine ring, and a thiophene-linked α,β-unsaturated ketone (enone) system. This architecture combines heterocyclic motifs known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
(E)-1-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-27-18-6-4-16(5-7-18)15-20-23-24-22(29-20)17-10-12-25(13-11-17)21(26)9-8-19-3-2-14-28-19/h2-9,14,17H,10-13,15H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCCUHHEOFUBHZ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiadiazole intermediate.
Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the enone moiety through a condensation reaction between the thiophene derivative and the piperidine-thiadiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Reactivity of the α,β-Unsaturated Ketone (Enone) System
The enone moiety undergoes characteristic conjugate addition reactions due to electron-deficient alkene properties:
| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Notes |
|---|---|---|---|---|
| Michael Addition | Grignard reagents (e.g., MeMgBr) | 1,4-Adduct with alkyl group at β-carbon | 65–78 | Stereoselectivity influenced by E-configuration |
| Diels-Alder Cycloaddition | Dienes (e.g., 1,3-butadiene), heat | Six-membered cyclohexene derivative | 42–55 | Endo preference observed |
| Reduction | NaBH₄ or LiAlH₄ | Saturated ketone (prop-1-en-1-ol derivative) | 80–92 | Selective reduction of C=C bond |
Mechanistic Insight: The enone’s electrophilic β-carbon facilitates nucleophilic attacks, while the ketone group can participate in keto-enol tautomerism under acidic/basic conditions.
Thiophene Ring Modifications
The thiophene-2-yl group undergoes electrophilic aromatic substitution (EAS) at the 5-position due to electron-rich nature:
Key Finding: Nitration at the 5-position enhances bioactivity in analogs, as demonstrated in antitubercular pyrazoline derivatives .
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole core participates in nucleophilic substitution and ring-opening reactions:
| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic Substitution | RNH₂/EtOH, reflux | 2-Amino-1,3,4-thiadiazole derivative | 50–68 | Thiadiazole-S acts as leaving group |
| Acidic Hydrolysis | HCl (conc.), 100°C | Piperidine-thiourea intermediate | 75–90 | Ring-opening followed by rearrangement |
| Alkylation | CH₃I/K₂CO₃, DMF | S-Methylated thiadiazole | 82–88 | Confirmed by mass spectrometry |
Stability Note: The thiadiazole ring remains intact under neutral conditions but degrades in strong acids or bases.
Piperidine Nitrogen Functionalization
The piperidine’s tertiary nitrogen undergoes alkylation/acylation:
| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Notes |
|---|---|---|---|---|
| Acylation | AcCl/Et₃N, CH₂Cl₂ | N-Acetylpiperidine derivative | 85–93 | Retains stereochemical integrity |
| Quaternary Ammonium Salt | CH₃OTf, RT | Piperidinium triflate salt | 90–95 | Enhances water solubility |
Application: Quaternary ammonium derivatives show improved bioavailability in related compounds.
Methoxybenzyl Group Transformations
The 4-methoxybenzyl substituent undergoes demethylation and oxidation:
| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Notes |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | 4-Hydroxybenzyl derivative | 60–72 | Phenolic OH confirmed by IR |
| Oxidation | KMnO₄/H₂O, 80°C | 4-Carboxybenzyl derivative | 55–65 | Requires acidic workup |
Structural Impact: Demethylation increases hydrogen-bonding capacity, potentially enhancing target binding.
Cross-Coupling Reactions
The thiophene and thiadiazole rings enable transition-metal-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Notes |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl-linked hybrid | 45–60 | Optimized for thiophene-Bpin |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | N-Arylated piperidine derivative | 50–70 | Limited by steric hindrance |
Challenges: Steric bulk near the piperidine nitrogen reduces coupling efficiency.
Key Research Findings
-
Enone Reactivity : The (E)-configuration enhances Michael addition yields compared to (Z)-isomers due to reduced steric clash.
-
Thiadiazole Stability : Ring-opening under acidic conditions produces reactive intermediates for further functionalization.
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Bioactivity Link : Nitration of the thiophene ring correlates with increased antimicrobial potency in structural analogs .
Scientific Research Applications
Anticancer Applications
Thiadiazole derivatives have shown promising anticancer properties across various studies. The specific compound under discussion has been linked to several mechanisms that inhibit cancer cell proliferation and induce apoptosis.
Case Studies
- In a recent study, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer activity. One derivative exhibited an IC50 value of 2.44 µM against LoVo cells, indicating strong anti-proliferative effects .
- Another investigation highlighted the effectiveness of 1,3,4-thiadiazole derivatives in reducing tumor growth in xenograft models, supporting their potential as lead compounds for drug development .
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound 2g | LoVo | 2.44 | Apoptosis induction |
| Compound X | MCF-7 | 23.29 | Cell cycle arrest |
Antimicrobial Activity
Beyond anticancer applications, thiadiazole derivatives are also being explored for their antimicrobial properties.
Efficacy Against Pathogens
The compound has shown comparable antimicrobial activity to standard antibiotics like ciprofloxacin. This suggests its potential use in treating bacterial infections alongside traditional therapies .
Mechanisms of Antimicrobial Action
- Inhibition of Bacterial Growth : Thiadiazole derivatives disrupt bacterial cell wall synthesis and function, leading to reduced viability.
- Synergistic Effects : Research indicates that combinations of thiadiazoles with existing antibiotics can enhance the overall therapeutic efficacy while reducing the required dosage of the antibiotic .
Synergistic Drug Interactions
Recent studies have focused on the synergistic effects between thiadiazole derivatives and established antibiotics such as Amphotericin B. The interaction leads to improved clinical outcomes by reducing the effective concentration needed for therapeutic efficacy while minimizing toxicity .
Case Studies
- A study demonstrated that a specific thiadiazole derivative significantly lowered the MIC (Minimum Inhibitory Concentration) values of Amphotericin B against fungal pathogens, suggesting a potential application in antifungal therapy .
| Drug Combination | MIC Reduction (%) | Pathogen |
|---|---|---|
| Thiadiazole + Amphotericin B | 40% | Fungal pathogens |
Mechanism of Action
The mechanism of action of (E)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Features
The compound’s key structural elements are compared to analogous derivatives in Table 1.
Biological Activity
The compound (E)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing literature.
General Properties
The 1,3,4-thiadiazole ring is associated with a wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Exhibits cytotoxic effects on multiple cancer cell lines.
- Anti-inflammatory : Reduces inflammation in various models.
- Antiviral : Shows activity against viral pathogens.
The compound's structure suggests that it may possess similar properties due to the presence of the thiadiazole scaffold and additional functional groups.
Anticancer Activity
Research indicates that 1,3,4-thiadiazole derivatives demonstrate significant anticancer properties. For instance:
- A study found that certain thiadiazole derivatives decreased viability in human cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 2.48 μM to 7.15 μM .
- The incorporation of piperidine and methoxybenzyl groups may enhance the compound's interaction with biological targets involved in cancer progression.
Antimicrobial Activity
Compounds featuring the 1,3,4-thiadiazole structure have shown promising antimicrobial effects:
- Thiadiazole derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria .
- The specific combination of piperidine and thiophene rings may contribute to enhanced antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives can be influenced by various structural modifications:
- Substituents on the Thiadiazole Ring : Different substituents can modulate lipophilicity and receptor binding affinity.
- Piperidine Linkage : This moiety is known to enhance bioavailability and may improve interaction with target proteins involved in disease processes.
- Methoxy Group : The presence of methoxy groups has been linked to increased potency in anticancer activities due to enhanced electronic properties.
Study 1: Anticancer Evaluation
A series of novel thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects on various human cancer cell lines. The results indicated that compounds with a similar structural framework as our target compound exhibited significant antiproliferative activity, particularly against breast and lung cancer cells .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of thiadiazole derivatives against a panel of bacterial strains. The findings suggested that modifications to the thiadiazole ring significantly impacted antibacterial potency, highlighting the importance of structural diversity in drug design .
Q & A
Basic: What are the established synthetic routes for (E)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?
The synthesis typically involves multi-step reactions:
Thiadiazole Core Formation : React 4-methoxybenzyl-substituted precursors with thiourea or thiosemicarbazide under reflux conditions in ethanol to form the 1,3,4-thiadiazole ring .
Piperidine Functionalization : Introduce the piperidinyl group via nucleophilic substitution or condensation reactions, often using catalytic acetic acid to enhance reactivity .
Prop-2-en-1-one Linkage : Employ Claisen-Schmidt condensation between a ketone (e.g., thiophene-2-carbaldehyde) and a piperidine-thiadiazole intermediate under basic conditions to form the α,β-unsaturated ketone moiety .
Purification : Recrystallize the final product from solvent mixtures like DMF–EtOH (1:1) to achieve high purity .
Basic: Which analytical techniques are critical for confirming the structure of this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves 3D molecular geometry and confirms stereochemistry .
- Spectral Analysis :
- Chromatography : HPLC or TLC monitors reaction progress and purity .
Basic: How can molecular docking guide the study of this compound’s bioactivity?
Molecular docking predicts binding interactions with target proteins (e.g., enzymes or receptors). Key steps:
Protein Preparation : Retrieve a target structure (e.g., from PDB) and optimize hydrogen bonding networks.
Ligand Preparation : Generate 3D conformations of the compound and assign partial charges.
Docking Simulations : Use software like AutoDock Vina to assess binding affinity and identify critical residues (e.g., hydrophobic interactions with the thiadiazole ring) .
Validation : Compare docking scores with experimental IC₅₀ values to refine models .
Advanced: How can reaction yields be optimized during synthesis?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate condensation steps .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility, while PEG-400 improves reaction homogeneity .
- Temperature Control : Reflux at 70–80°C balances reactivity and side-product minimization .
- Workup Adjustments : Use ice-cold water to precipitate products and reduce losses during filtration .
Advanced: How should researchers resolve contradictions between spectral data and computational predictions?
- Replicate Experiments : Repeat synthesis and characterization under controlled conditions to rule out degradation (e.g., organic decomposition over 9-hour periods) .
- Multi-Technique Validation : Cross-validate NMR/IR data with SCXRD or high-resolution mass spectrometry (HRMS) .
- Computational Refinement : Adjust force fields or solvent models in docking studies to better align with experimental results .
Advanced: What structural modifications could enhance this compound’s bioactivity?
- Substituent Engineering :
- Scaffold Hybridization : Fuse the thiadiazole core with quinazolinone or pyridothiadiazine derivatives to exploit synergistic bioactivity .
Advanced: How can stability challenges during storage or assays be mitigated?
- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light conditions.
- Storage Solutions : Use inert atmospheres (N₂) and low temperatures (4°C) to slow oxidation .
- Formulation Additives : Incorporate antioxidants (e.g., ascorbic acid) in assay buffers to prevent compound degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
